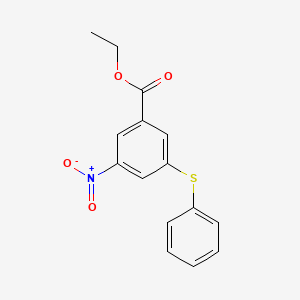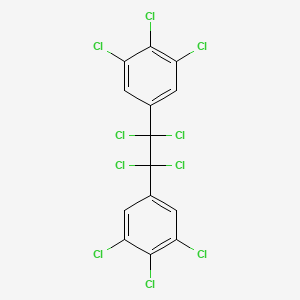
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine (DCFPT) is an organofluorine compound that is widely used in many scientific research applications. It is a colorless solid that is insoluble in water, but soluble in many organic solvents. DCFPT has a melting point of 153-155°C and a boiling point of 249-251°C. It is a highly reactive compound due to its three electron-withdrawing substituents, making it a useful reagent for various synthetic reactions.
Applications De Recherche Scientifique
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is widely used in scientific research due to its high reactivity and its ability to act as a fluorinating agent. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers and in the synthesis of fluorinated compounds. Additionally, 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is used in the synthesis of organofluorine compounds, which have a variety of applications in the medical, agricultural, and industrial fields.
Mécanisme D'action
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is a highly reactive compound due to its three electron-withdrawing substituents. When 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine reacts with another compound, the electron-withdrawing groups act as electron-withdrawing groups, causing the reaction to proceed faster than it would normally. This is due to the electron-withdrawing groups stabilizing the transition state of the reaction, resulting in a faster reaction rate.
Biochemical and Physiological Effects
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is not known to have any biochemical or physiological effects. It is a highly reactive compound, and as such, it is not expected to interact with biological molecules. Therefore, it is not expected to have any effect on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine in laboratory experiments is its high reactivity. This makes it an ideal reagent for a variety of synthetic reactions. Additionally, it is relatively easy to synthesize and is relatively stable. However, 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is highly reactive, and care must be taken to ensure that it is handled safely.
Orientations Futures
The future of 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine is bright. It can be used in the synthesis of a variety of organic compounds, and its high reactivity makes it an ideal reagent for many synthetic reactions. Additionally, its use in the synthesis of organofluorine compounds has a variety of potential applications in the medical, agricultural, and industrial fields. Additionally, further research could be done to explore the potential of 4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine in other areas, such as in the synthesis of polymers or in the synthesis of compounds with enhanced properties.
Méthodes De Synthèse
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine can be synthesized via a two-step reaction. The first step involves the reaction of 4,5-dichloropyrimidine with trichloromethyl chloroformate in aqueous acetonitrile to form the corresponding amide. This reaction is carried out at room temperature and requires the use of a base such as sodium bicarbonate or potassium carbonate. The second step involves the reaction of the amide with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in anhydrous acetonitrile. This reaction is carried out at elevated temperatures and requires the use of a catalyst such as palladium chloride.
Propriétés
IUPAC Name |
4,5-dichloro-6-fluoro-2-(trichloromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5FN2/c6-1-2(7)12-4(5(8,9)10)13-3(1)11 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNSEZMENVYMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-fluoro-2-(trichloromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile](/img/structure/B6311092.png)









![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)
![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)
